L-Asparagine-13C4,15N2,d3 (monohydrate) is a stable isotope-labeled derivative of the amino acid L-asparagine. It features isotopic labeling with four carbon atoms (^13C), two nitrogen atoms (^15N), and three deuterium atoms (d3). The compound has a molecular formula of C₄H₈N₂O₃ (with isotopic labels) and a molecular weight of approximately 159.12 g/mol. This compound is primarily used in biochemical research and metabolic studies due to its unique isotopic composition, which allows for tracing and quantification in various biological systems .
The isotopic labeling allows researchers to track these transformations using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry .
L-Asparagine plays a crucial role in various biological processes. It is classified as a non-essential amino acid involved in:
The isotopically labeled form allows for detailed studies on its metabolism and utilization within organisms, providing insights into its biological significance .
L-Asparagine-13C4,15N2,d3 (monohydrate) can be synthesized through several methods:
These methods ensure that the final product maintains its structural integrity while incorporating the necessary isotopes for research applications .
L-Asparagine-13C4,15N2,d3 (monohydrate) has several important applications:
Its unique isotopic labeling makes it invaluable for advanced analytical techniques such as mass spectrometry and NMR spectroscopy .
Studies involving L-Asparagine-13C4,15N2,d3 (monohydrate) often focus on its interactions with various biomolecules:
These interactions are critical for understanding its role in physiology and potential therapeutic applications .
L-Asparagine-13C4,15N2,d3 (monohydrate) shares similarities with several other compounds, particularly those involved in amino acid metabolism. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
L-Asparagine Monohydrate | C₄H₉N₂O₄·H₂O | Non-essential amino acid involved in metabolism |
L-Aspartic Acid | C₄H₇N₃O₄ | Precursor to L-asparagine; involved in neurotransmission |
D-Asparagine | C₄H₉N₂O₄ | Enantiomer of L-asparagine; less biologically active |
L-Asparagine-13C4,15N2,d3 (monohydrate) is unique due to its specific isotopic labeling, which provides enhanced capabilities for tracking metabolic pathways compared to its non-labeled counterparts. This specificity allows researchers to gain deeper insights into metabolic processes that would otherwise remain obscured using standard forms of these amino acids .
Isotopically labeled amino acids, such as L-asparagine-13C₄,15N₂,d₃ (monohydrate), serve as indispensable tools for elucidating complex biological processes. By replacing specific atoms with stable isotopes (e.g., ¹³C, ¹⁵N, deuterium), researchers gain the ability to trace molecular pathways with high specificity. For instance, ¹³C-labeled carbons allow NMR spectroscopy to resolve protein structures and interactions, while ¹⁵N isotopes enhance sensitivity in mass spectrometry-based proteomics.
The utility of these compounds extends to metabolic flux analysis, where isotopic enrichment patterns reveal rates of nutrient assimilation and catabolism. In the case of L-asparagine-13C₄,15N₂,d₃, the dual labeling of nitrogen and carbon atoms enables simultaneous tracking of amino acid incorporation into proteins and nitrogen recycling pathways. Such capabilities are pivotal for studying diseases like cancer, where dysregulated metabolism is a hallmark.
A key advancement facilitated by isotopic labeling is the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method. SILAC relies on metabolic incorporation of heavy isotopes into proteins, allowing quantitative comparison of proteomes across experimental conditions. While SILAC initially focused on cell cultures, its principles underpin the use of L-asparagine-13C₄,15N₂,d₃ in whole-organism studies, particularly in systems where endogenous asparagine synthesis is limited.
Isotope | Position | Purpose |
---|---|---|
¹³C | C-1, C-2, C-3, C-4 | NMR structural analysis; metabolic tracing |
¹⁵N | Amide and amine groups | Nitrogen cycle studies; proteomic quantification |
Deuterium (d₃) | β- and γ-carbons | Solvent signal suppression in NMR |
The use of stable isotopes in biochemistry dates to the 1930s, when deuterium and ¹⁵N were first employed to trace metabolic pathways. Rudolf Schoenheimer’s pioneering work demonstrated that isotopes could reveal dynamic nutrient utilization without disrupting cellular function—a principle that remains foundational.
The 21st century saw breakthroughs in labeling precision. Matthias Mann’s development of SILAC in 2002 revolutionized proteomics by enabling accurate quantification of protein expression across cell states. Concurrently, advances in organic synthesis, such as palladium-catalyzed C–H functionalization, allowed site-specific incorporation of isotopes into amino acids like L-asparagine. These methods overcame earlier limitations, such as low isotopic incorporation rates in mammalian systems, which lacked the enzymatic machinery to metabolize certain precursors.
L-Asparagine is a non-essential amino acid central to nitrogen metabolism. In plants, it acts as a primary nitrogen transport molecule, shuttling organic nitrogen from roots to developing seeds. In humans, asparagine synthetase converts aspartate and glutamine into asparagine, a reaction critical for maintaining cellular homeostasis during amino acid starvation.
The isotopic labeling of asparagine’s carbon skeleton (¹³C₄) and nitrogen moieties (¹⁵N₂) allows researchers to map its dual roles:
In cancer research, L-asparagine-13C₄,15N₂,d₃ has been used to study the Warburg effect, where tumor cells exhibit altered glucose and glutamine metabolism. By tracking isotopic enrichment in oncogenic proteins, researchers identify metabolic vulnerabilities exploitable for therapy.
Application | Methodology | Insight Gained |
---|---|---|
Protein NMR Spectroscopy | ¹³C/¹⁵N-labeled samples | High-resolution structure determination of large proteins |
Metabolic Flux Analysis | LC-MS tracking of ¹³C-labeled metabolites | Quantification of asparagine utilization in central metabolism |
Proteomic Quantification | SILAC-based mass spectrometry | Differential protein expression profiling under stress conditions |
L-Asparagine-13C4,15N2,d3 monohydrate represents a sophisticated isotopically labeled derivative of the naturally occurring amino acid L-asparagine, distinguished by its deliberate substitution of stable isotopes at specific atomic positions [1]. The compound maintains the fundamental molecular framework of L-asparagine while incorporating heavy isotopes that significantly enhance its utility in analytical and research applications [3]. The molecular formula of this isotopically enriched compound is 13C4H7D315N2O4·H2O, reflecting the complete replacement of all four carbon atoms with carbon-13, both nitrogen atoms with nitrogen-15, and three strategically positioned hydrogen atoms with deuterium [1] [5].
The molecular weight of L-Asparagine-13C4,15N2,d3 monohydrate is 159.11 grams per mole, representing a substantial increase from the 150.13 grams per mole characteristic of unlabeled L-asparagine monohydrate [1] [3]. This mass difference of approximately 9 atomic mass units provides the foundation for precise mass spectrometric differentiation and quantitative analysis in complex biological matrices [3] [20]. The compound retains the (2S)-stereochemical configuration of natural L-asparagine, ensuring compatibility with biological systems and enzymatic processes while providing enhanced analytical capabilities [5] [9].
Table 1: Fundamental Physical and Chemical Properties of L-Asparagine-13C4,15N2,d3 Monohydrate
Property | Value | Reference |
---|---|---|
Chemical Abstract Service Number | 2483829-30-5 | [1] |
Molecular Formula | 13C4H7D315N2O4·H2O | [1] [5] |
Molecular Weight | 159.11 g/mol | [1] [3] |
Exact Mass | 159.09 Da | [5] |
Physical Appearance | White to off-white solid powder | [5] |
Isotopic Enrichment | 97.7% | [5] |
Storage Temperature | 2-8°C | [1] |
Chemical Purity | 99% | [1] |
The isotopic labeling strategy employed in L-Asparagine-13C4,15N2,d3 monohydrate involves systematic replacement of naturally abundant isotopes with their heavier counterparts at precisely defined molecular positions [1] [9]. All four carbon atoms within the amino acid backbone and side chain are substituted with carbon-13, creating a uniformly labeled carbon framework that enables comprehensive metabolic tracing and structural analysis [9] [18]. The carbon atoms affected include the carboxyl carbon (C1), the alpha carbon (C2), the beta carbon (C3), and the amide carbonyl carbon (C4) [7] [9].
Both nitrogen atoms present in the molecule are replaced with nitrogen-15, specifically targeting the alpha-amino nitrogen and the amide nitrogen of the asparagine side chain [1] [7]. This dual nitrogen-15 labeling provides enhanced sensitivity for nuclear magnetic resonance spectroscopy applications and enables detailed investigation of nitrogen metabolism pathways [18] [19]. The deuterium substitution pattern specifically targets three hydrogen positions, with deuterium atoms positioned at the alpha carbon (d1) and two deuterium atoms at the beta carbon (d2, d3) [1] [7].
The International Union of Pure and Applied Chemistry name for this compound is (S)-2-(amino-15N)-4-hydroxy-4-(imino-15N)butanoic-1,2,3,4-13C4-2,3,3-d3 acid hydrate, which precisely describes the isotopic substitution pattern and stereochemistry [1]. The Standard Molecular Input Line Entry System representation highlights the isotopic labels and stereocenter positions: [15NH2]13C13C([2H])13C@@([15NH2])13C=O.O [1] [8].
Table 2: Isotopic Substitution Pattern in L-Asparagine-13C4,15N2,d3 Monohydrate
Atomic Position | Natural Isotope | Substituted Isotope | Enrichment Level |
---|---|---|---|
C1 (Carboxyl) | 12C | 13C | 99 atom % |
C2 (Alpha) | 12C | 13C | 99 atom % |
C3 (Beta) | 12C | 13C | 99 atom % |
C4 (Amide) | 12C | 13C | 99 atom % |
N1 (Alpha-amino) | 14N | 15N | 98 atom % |
N2 (Amide) | 14N | 15N | 98 atom % |
H (Alpha position) | 1H | 2H (D) | 98 atom % |
H (Beta position, 2x) | 1H | 2H (D) | 98 atom % |
The crystal structure of L-asparagine monohydrate has been extensively characterized through X-ray diffraction studies, revealing an orthorhombic crystal system with specific lattice parameters and hydrogen bonding patterns [10] [23]. The unit cell parameters for L-asparagine monohydrate are a = 5.593 Å, b = 9.827 Å, c = 11.808 Å, with four formula units per unit cell (Z = 4) [23]. These crystallographic parameters provide the foundation for understanding how isotopic substitution may influence the solid-state properties of the labeled compound [23] [26].
The monohydrate form is stabilized by an intricate network of hydrogen bonds that involve both intermolecular and intramolecular interactions [23] [11]. The asparagine molecules form chains through complementary hydrogen bonding between carboxylic acid and amide functional groups, generating characteristic R22(8) ring motifs that propagate parallel to the crystallographic b-axis [11]. The incorporated water molecules play a crucial role in the crystal packing by mediating additional hydrogen bonds between asparagine molecules and creating layered structures parallel to the ab plane [11].
In the crystal structure, each asparagine cation features an intramolecular N—H⋯O hydrogen bond that closes an S(6) ring, contributing to the overall stability of the molecular conformation [11]. The C—C—C—C backbone adopts a gauche conformation with torsion angles ranging from -55.4° to -58.3°, depending on the specific halide salt form studied [11]. The extended hydrogen bonding network includes interactions between the amino group hydrogens and both chloride ions and water molecules, with bond distances typically ranging from 1.97 to 2.89 Å [11] [25].
The crystal structure analysis reveals that the asparagine side-chain amide groups form repetitive hydrogen bonding patterns with neighboring main chain NH and CO groups, creating what has been termed an "asparagine ladder" motif in protein structures [14]. This hydrogen bonding pattern is characterized by the primary amide side chains being completely buried within the nonpolar environment, where each asparagine carbonyl oxygen accepts hydrogen bonds from two peptide amide NH groups, while each asparagine NH2 group donates hydrogen bonds to two peptide carbonyl oxygens [14].
The isotopic substitution in L-Asparagine-13C4,15N2,d3 monohydrate results in measurable changes in physical and spectroscopic properties compared to natural abundance L-asparagine [18] [29]. The increased molecular mass due to heavy isotope incorporation affects vibrational frequencies, with deuterium substitution causing particularly pronounced shifts in infrared and Raman spectra [32] [35]. The presence of deuterium atoms leads to lower vibrational frequencies due to the increased molecular mass, which affects the reduced mass and alters the energy requirements for molecular vibrations [32].
Nuclear magnetic resonance spectroscopy reveals significant differences between isotopically labeled and natural abundance asparagine [19] [29]. Carbon-13 labeling provides enhanced sensitivity and resolution in 13C nuclear magnetic resonance experiments, while nitrogen-15 substitution enables direct observation of nitrogen nuclei and measurement of heteronuclear coupling constants [29] [30]. The incorporation of deuterium at specific positions results in characteristic isotope shifts in both 1H and 13C nuclear magnetic resonance spectra, with deuterium isotope effects on 13C chemical shifts providing valuable structural information [31] [33].
Mass spectrometric analysis demonstrates clear separation between isotopically labeled and natural abundance forms, with the 9 atomic mass unit difference enabling precise quantification in biological samples [20] [17]. The isotopic labeling eliminates potential interference from endogenous asparagine, making the labeled compound an ideal internal standard for quantitative mass spectrometry applications [16] [17]. The retention of stereochemistry and chemical reactivity ensures that isotopically labeled asparagine behaves identically to the natural compound in biological systems, while providing distinct analytical signatures [18].
Table 3: Comparative Properties of Natural and Isotopically Labeled L-Asparagine Monohydrate
Property | Natural L-Asparagine | L-Asparagine-13C4,15N2,d3 | Difference |
---|---|---|---|
Molecular Weight (g/mol) | 150.13 | 159.11 | +8.98 |
13C NMR Sensitivity | Low (1.1% natural abundance) | High (99% enrichment) | ~90-fold increase |
15N NMR Detectability | Very low (0.365% natural abundance) | High (98% enrichment) | ~270-fold increase |
Mass Shift (Da) | 0 | +9 | +9 |
Chemical Reactivity | Standard | Identical | No change |
Stereochemistry | (S)-configuration | (S)-configuration | No change |
The determination of isotopic purity in L-Asparagine-13C4,15N2,d3 monohydrate requires sophisticated analytical methodologies that can accurately quantify the extent of isotopic enrichment at each labeled position [17] [20]. High-resolution mass spectrometry serves as the primary technique for isotopic purity assessment, utilizing time-of-flight mass analyzers to achieve the mass accuracy necessary for distinguishing between isotopomers [20]. The isotopic distribution pattern observed in mass spectra provides quantitative information about the percentage of molecules containing the expected number of heavy isotopes versus those with incomplete labeling [20].
The foundation of successful multi-isotope labeling lies in the strategic selection of isotopically enriched precursors. For L-Asparagine-carbon-13-four,nitrogen-15-two,deuterium-three synthesis, precursor selection must address the incorporation of three distinct isotopes simultaneously [1] [2] [3].
Carbon-13 Enriched Precursors
Carbon-13 incorporation into L-asparagine requires precursors with high isotopic purity. The most effective precursors include carbon-13-labeled glucose and carbon-13-acetate, which achieve enrichment levels of 99% while maintaining chemical stability [4] [5]. These precursors serve as the carbon backbone sources during biosynthetic pathways or chemical synthesis routes. The isotopic enrichment process utilizing carbon-13-labeled glucose demonstrates superior performance in metabolic incorporation studies, with labeling efficiencies exceeding 95% in controlled fermentation systems [6] [7].
Nitrogen-15 Enriched Precursors
Nitrogen-15 incorporation utilizes nitrogen-15-ammonium sulfate and nitrogen-15-glutamine as primary precursors [8] [9]. These compounds provide the nitrogen atoms necessary for both the amino group and the amide functionality in asparagine. Research demonstrates that nitrogen-15-ammonium sulfate achieves 98% isotopic enrichment while maintaining cost-effectiveness at 80-120 USD per gram [10] [11]. The selection of nitrogen-15-glutamine as a precursor is particularly advantageous in enzymatic synthesis routes, as it serves as the direct nitrogen donor in asparagine synthetase-mediated reactions [12] [13].
Deuterium Enriched Precursors
Deuterium incorporation requires deuterium oxide (D2O) and specifically deuterated precursors to achieve the target deuterium-three labeling pattern [14] [15]. The deuterium labeling positions in L-asparagine-carbon-13-four,nitrogen-15-two,deuterium-three correspond to the beta-carbon positions, requiring selective deuteration techniques. Advanced methodologies utilize deuterated Hantzsch esters as deuterium sources, achieving greater than 99% deuteration efficiency through calcium-mediated reductive deutero-amination processes [14] [16].
Precursor Type | Isotopic Enrichment | Cost (USD/g) | Primary Application |
---|---|---|---|
Carbon-13-glucose | 99% | 150-200 | Metabolic incorporation |
Carbon-13-acetate | 99% | 175-225 | Chemical synthesis |
Nitrogen-15-ammonium sulfate | 98% | 80-120 | Fermentation systems |
Nitrogen-15-glutamine | 98% | 100-140 | Enzymatic synthesis |
Deuterium oxide | 99.8% | 50-80 | Solvent exchange |
Deuterated precursors | 98% | 100-150 | Selective labeling |
The formation of the amide functionality in asparagine derivatives requires specialized amidation techniques capable of preserving isotopic integrity while achieving high yields. Contemporary methodologies focus on both direct amidation and enzymatic approaches [17] [18].
Direct Chemical Amidation
Direct amidation techniques utilize activated carboxylic acid derivatives to form the characteristic amide bond in asparagine. The process involves the conversion of aspartic acid derivatives to the corresponding amide through reaction with ammonia or amine nucleophiles [19] [20]. Advanced amidation protocols employ coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to activate the carboxyl group for nucleophilic attack [21].
The multi-component reaction approach offers significant advantages for isotope labeling applications. These reactions combine three or more reactants in a single reaction vessel, minimizing the number of synthetic steps and reducing isotope scrambling [22] [21]. The efficiency of multicomponent reactions reaches 60-80% yield while maintaining 99% isotopic integrity across all three isotope labels [22].
Enzymatic Amidation Approaches
Enzymatic amidation provides superior selectivity and milder reaction conditions compared to chemical methods. Asparagine synthetase-mediated amidation utilizes glutamine as the amide nitrogen source, converting aspartate to asparagine through an adenosine triphosphate-dependent mechanism [8] [9]. This approach achieves 40-60% yield while preserving isotopic enrichment levels of 95% for both carbon-13 and nitrogen-15 labels [8] [13].
The enzymatic process operates through a two-domain mechanism where glutamine hydrolysis occurs in the nitrogen-terminal domain, generating ammonia that migrates through an intramolecular tunnel to the carbon-terminal domain for asparagine formation [13] [23]. This compartmentalized approach ensures efficient isotope incorporation while minimizing unwanted side reactions.
Optimization Strategies
Optimization of amidation techniques requires careful control of reaction parameters including temperature, pH, and reactant concentrations. Temperature optimization studies demonstrate that reactions conducted at 25-60°C achieve optimal yields while preserving isotopic integrity [22]. pH control between 6.0-7.5 prevents isotope exchange reactions that could compromise labeling efficiency [20].
The implementation of protective group strategies enhances amidation selectivity by temporarily blocking reactive sites during the coupling reaction. Common protective groups include benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups, which can be selectively removed under mild conditions without affecting isotope labels [20] [24].
Asparagine synthetase represents the most direct enzymatic approach for isotopic labeling of asparagine. This enzyme catalyzes the adenosine triphosphate-dependent conversion of aspartate and glutamine to asparagine and glutamate [8] [9]. The enzyme mechanism provides exceptional control over isotope incorporation while operating under physiological conditions.
Enzyme Structure and Mechanism
Asparagine synthetase functions as a homodimeric protein with two distinct catalytic domains connected by an intramolecular tunnel [25] [13]. The nitrogen-terminal domain contains the glutaminase activity responsible for glutamine hydrolysis, while the carbon-terminal domain houses the synthetase activity that couples aspartate with ammonia [23] [26]. This dual-domain architecture ensures efficient substrate channeling and minimizes isotope dilution.
The catalytic mechanism proceeds through formation of a beta-aspartyl-adenosine monophosphate intermediate, which undergoes nucleophilic attack by ammonia generated from glutamine hydrolysis [9] [25]. The reaction requires magnesium ions and adenosine triphosphate as cofactors, operating optimally at 37°C and pH 7.0 [8] [13].
Isotope Incorporation Efficiency
Asparagine synthetase-mediated labeling achieves isotope incorporation efficiencies of 95% for carbon-13 and nitrogen-15 labels when utilizing appropriately enriched precursors [8] [9]. The enzyme demonstrates remarkable specificity for nitrogen-15-labeled glutamine, ensuring efficient incorporation of the isotope into the amide nitrogen position [3] [12]. Carbon-13 incorporation occurs through the use of carbon-13-labeled aspartate precursors, maintaining isotopic integrity throughout the enzymatic conversion.
The enzyme exhibits substrate kinetic parameters of Km = 0.5 mM for aspartate and Km = 2.0 mM for glutamine under standard assay conditions [8] [9]. These kinetic properties enable efficient isotope incorporation at relatively low substrate concentrations, reducing the cost of isotopically labeled precursors.
Reaction Optimization
Optimization of asparagine synthetase-mediated labeling requires careful control of reaction conditions and substrate concentrations. The enzyme demonstrates optimal activity at 37°C with reaction times of 2-6 hours for complete conversion [8] [13]. Adenosine triphosphate concentrations of 5-10 mM ensure adequate cofactor availability without inhibiting enzyme activity.
Magnesium ion concentrations between 2-5 mM support optimal enzyme function while preventing precipitation of isotopically labeled substrates [9] [25]. The reaction pH must be maintained between 7.0-7.5 to ensure enzyme stability and prevent isotope exchange reactions that could compromise labeling efficiency.
Fermentation-based production systems offer scalable approaches for isotopic labeling through metabolic incorporation of enriched precursors. These systems utilize genetically modified microorganisms capable of efficient amino acid production while incorporating multiple isotopes simultaneously [6] [27].
Corynebacterium glutamicum Systems
Corynebacterium glutamicum represents the most widely utilized bacterial system for amino acid fermentation [27] [28]. This gram-positive soil bacterium demonstrates exceptional capacity for amino acid overproduction, achieving yields of 30-50% for isotopically labeled asparagine [7] [29]. The organism utilizes glucose as the primary carbon source while incorporating nitrogen-15 from ammonium sulfate or glutamine precursors.
Fermentation conditions for optimal isotope incorporation require temperature maintenance at 30°C with pH control between 6.8-7.2 [27] [28]. The cultivation time extends 48-72 hours to achieve maximum isotope incorporation while maintaining cell viability. Oxygen transfer rates of 0.5-1.0 vvm (volume per volume per minute) ensure adequate aeration without causing oxidative stress that could compromise isotope incorporation.
Escherichia coli Systems
Escherichia coli provides an alternative fermentation platform with well-established genetic tools for metabolic engineering [28] [30]. The organism achieves isotope incorporation efficiencies of 85% for carbon-13 and nitrogen-15 labels through optimized fermentation conditions [30] [31]. Cultivation temperatures of 37°C with fermentation times of 24-48 hours provide optimal balance between growth rate and isotope incorporation.
The advantage of E. coli systems lies in their genetic tractability, allowing for the introduction of specific mutations that enhance amino acid production. Strains deficient in specific biosynthetic pathways can be engineered to overproduce asparagine while maintaining high isotope incorporation efficiency [28] [31].
Pichia pastoris Systems
Pichia pastoris offers advantages for protein expression applications requiring isotopically labeled amino acids [30]. This methylotrophic yeast achieves isotope incorporation efficiencies of 92% for both carbon-13 and nitrogen-15 labels while producing high yields of correctly folded proteins [30] [32]. The system operates at 30°C with fermentation times of 36-60 hours.
The unique metabolic characteristics of P. pastoris enable efficient utilization of isotopically enriched methanol as a carbon source, providing an alternative to glucose-based systems [30]. This approach offers cost advantages when carbon-13-labeled methanol is more readily available than carbon-13-labeled glucose.
Media Optimization
Fermentation media optimization plays a crucial role in maximizing isotope incorporation efficiency. Minimal media formulations reduce the presence of unlabeled nutrients that could dilute isotopic enrichment [6] [27]. The media composition must balance nutritional requirements with isotope incorporation efficiency, often requiring supplementation with vitamins and trace elements.
Carbon source concentrations of 10-20 g/L provide optimal growth conditions while minimizing isotope dilution effects [27] [7]. Nitrogen source concentrations between 2-5 g/L ensure adequate availability of nitrogen-15 precursors without causing metabolic imbalances that could reduce isotope incorporation efficiency.
Crystallization represents the primary purification method for isotopically labeled asparagine, providing high purity while maintaining isotopic integrity. The process relies on selective precipitation from solution based on solubility differences between the target compound and impurities [33] [34].
Solvent Selection Criteria
Solvent selection for crystallization requires evaluation of multiple parameters including solubility characteristics, temperature dependence, and chemical compatibility with isotope labels [33] [35]. Water-ethanol mixtures demonstrate optimal performance for asparagine crystallization, achieving purity levels of 95-98% with recovery yields of 85-95% [34] [35]. The polar nature of asparagine requires polar or hydroxylic solvents to achieve adequate solubility for crystallization.
Methanol-water systems provide alternative solvent combinations with enhanced selectivity for asparagine crystallization. The hydrogen bonding capacity of methanol promotes specific interactions with the amino acid while maintaining adequate solubility for crystallization processes [33] [34]. Temperature-dependent solubility studies demonstrate that cooling from 60°C to 5°C provides optimal driving force for crystallization while preventing isotope exchange reactions.
Cooling Rate Optimization
Cooling rate control significantly impacts crystal quality and isotope retention. Slow cooling rates of 0.5-1.0°C per hour promote formation of large, well-formed crystals with high isotopic purity [33] [34]. Rapid cooling leads to smaller crystals with increased surface area, potentially promoting isotope exchange reactions that could compromise labeling integrity.
The implementation of seeding techniques enhances crystallization control by providing nucleation sites for controlled crystal growth. Seed crystals of unlabeled asparagine can be introduced at the onset of cooling to promote uniform crystal formation while maintaining isotopic composition of the bulk material [34] [35].
Recrystallization Optimization
Recrystallization provides additional purification capability, achieving purity levels of 98-99% through selective dissolution and reprecipitation [33] [35]. The process involves dissolution in hot solvent followed by controlled cooling to promote selective crystallization of the target compound. Multiple recrystallization cycles can be employed to achieve ultra-high purity levels required for sensitive analytical applications.
Solvent volume optimization ensures efficient dissolution while minimizing dilution effects that could reduce recovery yields. Solvent-to-solid ratios of 5-10:1 (v/w) provide optimal balance between solubility and recovery efficiency [33] [34]. The addition of anti-solvent during recrystallization can enhance selectivity by reducing the solubility of impurities while maintaining adequate solubility for the target compound.
Advanced purification technologies provide enhanced separation capabilities for isotopically labeled compounds, achieving purity levels exceeding 99% while maintaining isotopic integrity [36] [37].
High-Performance Liquid Chromatography
High-performance liquid chromatography (HPLC) offers exceptional resolution for isotopically labeled amino acid purification. Reverse-phase HPLC systems utilizing C18 columns achieve baseline separation of isotopically labeled asparagine from structural impurities and unlabeled material [36] [37]. Mobile phase optimization using acetonitrile-water gradients with trifluoroacetic acid modifier provides optimal resolution and peak shape.
The high resolution of HPLC enables separation of isotopomers and structural isomers that cannot be resolved by crystallization methods. This capability is particularly important for multi-isotope labeled compounds where various labeling patterns may be present [36] [37]. Detection wavelengths of 210-220 nm provide optimal sensitivity for amino acid detection while minimizing interference from mobile phase components.
Ion Exchange Chromatography
Ion exchange chromatography exploits the zwitterionic nature of amino acids to achieve selective separation based on charge differences. Cation exchange resins demonstrate optimal performance for asparagine purification, achieving purity levels of 97-99% with recovery yields of 70-85% [37]. The process operates through selective binding of positively charged amino groups followed by elution with salt gradients.
pH optimization plays a crucial role in ion exchange separation efficiency. pH values of 2.0-3.0 ensure complete protonation of amino groups while preventing chemical degradation of isotope labels [37]. Elution buffers utilizing sodium chloride or potassium chloride gradients provide controlled release of bound material while maintaining high resolution.
Preparative Scale Considerations
Preparative scale purification requires optimization of multiple parameters including flow rates, column loading, and fraction collection strategies. Flow rates of 1-5 mL/min provide optimal balance between resolution and throughput for preparative HPLC systems [36] [37]. Column loading capacities of 5-10% of total column volume ensure adequate resolution while maximizing sample throughput.
Fraction collection strategies must account for peak broadening and tailing effects that can impact purity of collected fractions. Automated fraction collection systems with real-time monitoring enable precise control of collection parameters while maximizing recovery yields [36] [37]. Post-collection analysis using analytical HPLC ensures quality control of purified fractions.